1-(Carboxymethyl)cyclopropanecarboxylic acid
Overview
Description
1-(Carboxymethyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C6H8O4. It is a derivative of cyclopropane, featuring a carboxymethyl group attached to the cyclopropane ring, which itself is also substituted with a carboxylic acid group. This compound is of interest in various scientific and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Carboxymethyl)cyclopropanecarboxylic acid can be synthesized through several methods, including the following:
Hydrolysis of esters: One common method involves the hydrolysis of esters derived from cyclopropane carboxylic acid. This process typically requires strong acids or bases and elevated temperatures.
Oxidation of alcohols: Another approach is the oxidation of cyclopropane carboxylic acid alcohols, which can be achieved using oxidizing agents such as potassium permanganate or chromic acid.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions that optimize yield and purity. These methods may involve continuous flow reactors and advanced purification techniques to ensure the production of high-quality this compound.
Chemical Reactions Analysis
1-(Carboxymethyl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups. This can be achieved using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and esters.
Reduction: Alcohols and aldehydes.
Substitution: A wide range of substituted cyclopropane derivatives.
Scientific Research Applications
1-(Carboxymethyl)cyclopropanecarboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which 1-(Carboxymethyl)cyclopropanecarboxylic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(Carboxymethyl)cyclopropanecarboxylic acid is unique due to its cyclopropane ring and carboxymethyl group. Similar compounds include:
Cyclopropanecarboxylic acid: Lacks the carboxymethyl group.
1-Methylcyclopropanecarboxylic acid: Contains a methyl group instead of a carboxymethyl group.
Other cyclopropane derivatives: Various substitutions on the cyclopropane ring.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(carboxymethyl)cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-4(8)3-6(1-2-6)5(9)10/h1-3H2,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHRCGALWHXYOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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